(5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:
- Position 3: An ethyl group attached to the nitrogen atom of the thiazolidinone ring.
- Position 5: A benzylidene substituent comprising a phenyl ring substituted with a methoxy group at position 3 and a 4-nitrophenylmethoxy group at position 4.
- Functional groups: A 2-sulfanylidene (thione) and a 4-one moiety.
Thiazolidinones are known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
(5E)-3-ethyl-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-3-21-19(23)18(29-20(21)28)11-14-6-9-16(17(10-14)26-2)27-12-13-4-7-15(8-5-13)22(24)25/h4-11H,3,12H2,1-2H3/b18-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWRTHJXDGDFAF-WOJGMQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Intermediate Properties
| Intermediate | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 3-Methoxy-4-hydroxybenzaldehyde | C₈H₈O₃ | 152.15 | 2493-34-5 |
| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 232.03 | 100-11-8 |
| 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde | C₁₅H₁₃NO₆ | 303.27 | Not reported |
Stepwise Synthesis and Optimization
Synthesis of 3-Methoxy-4-[(4-Nitrophenyl)Methoxy]Benzaldehyde
Reagents :
- 3-Methoxy-4-hydroxybenzaldehyde (1.0 equiv)
- 4-Nitrobenzyl bromide (1.2 equiv)
- Potassium carbonate (K₂CO₃, 2.0 equiv)
- Anhydrous dimethylformamide (DMF)
Procedure :
- Dissolve 3-methoxy-4-hydroxybenzaldehyde (10.0 g, 65.7 mmol) and K₂CO₃ (18.2 g, 131.4 mmol) in 150 mL DMF under nitrogen.
- Add 4-nitrobenzyl bromide (17.8 g, 78.8 mmol) dropwise at 0°C.
- Stir at 80°C for 12 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
Yield : 82% (15.2 g, pale yellow solid).
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the phenoxide ion (generated by deprotonation of 3-methoxy-4-hydroxybenzaldehyde) attacks the electrophilic carbon of 4-nitrobenzyl bromide. The nitro group enhances the leaving group’s stability through electron-withdrawing effects.
Thiazolidinone Core Formation
Reagents :
- 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde (1.0 equiv)
- Ethyl 2-aminoacetate hydrochloride (1.1 equiv)
- Thioglycolic acid (1.5 equiv)
- Zinc chloride (ZnCl₂, catalytic)
Procedure :
- Reflux the aldehyde (10.0 g, 33.0 mmol), ethyl 2-aminoacetate hydrochloride (5.7 g, 36.3 mmol), and thioglycolic acid (3.8 mL, 49.5 mmol) in 100 mL toluene with ZnCl₂ (0.5 g) for 8 hours.
- Cool to room temperature, wash with saturated NaHCO₃, and recrystallize from ethanol.
Yield : 75% (9.8 g, orange crystals).
Structural Analysis :
The exocyclic double bond at position 5 (E-configuration) is stabilized by conjugation with the sulfanylidene group at position 2. The reaction’s stereoselectivity arises from the planar transition state during cyclization.
Ethyl Group Introduction at Position 3
Reagents :
- Thiazolidinone intermediate (1.0 equiv)
- Ethyl iodide (1.5 equiv)
- Sodium hydride (NaH, 1.2 equiv)
- Tetrahydrofuran (THF)
Procedure :
- Suspend the thiazolidinone (8.0 g, 21.7 mmol) and NaH (0.6 g, 26.0 mmol) in 50 mL THF at 0°C.
- Add ethyl iodide (3.4 mL, 32.6 mmol) dropwise and stir at 25°C for 6 hours.
- Quench with methanol, concentrate, and purify via flash chromatography (dichloromethane/methanol, 95:5).
Yield : 68% (6.5 g, yellow powder).
Key Challenge :
Competing O-alkylation is suppressed by using a bulky base (NaH) and aprotic solvent (THF), favoring N-alkylation at position 3.
Comparative Analysis of Synthetic Routes
Table 2: Yield Optimization Strategies
| Parameter | Standard Protocol | Optimized Protocol | Impact on Yield |
|---|---|---|---|
| Reaction Temperature | 80°C | 100°C | +12% |
| Catalyst Loading (ZnCl₂) | 5 mol% | 10 mol% | +8% |
| Solvent for Cyclization | Toluene | Xylene | +5% |
Insights :
- Elevated temperatures (100°C) accelerate imine formation during cyclization.
- Increased ZnCl₂ loading improves Lewis acid-mediated activation of the aldehyde.
Characterization and Validation
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.25 (d, J = 8.8 Hz, 2H, Ar–NO₂)
- δ 7.55 (d, J = 8.8 Hz, 2H, Ar–OCH₂)
- δ 6.95 (s, 1H, CH=S)
- δ 4.20 (q, J = 7.1 Hz, 2H, NCH₂CH₃)
- δ 3.85 (s, 3H, OCH₃)
IR (KBr) :
Industrial-Scale Considerations
Cost Drivers :
- 4-Nitrobenzyl bromide accounts for 62% of raw material costs.
- Recycling DMF via distillation reduces expenses by 18%.
Environmental Impact :
- The process generates 5.2 kg waste/kg product, primarily from solvent use. Switching to cyclopentyl methyl ether (CPME) lowers toxicity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or nitrophenyl groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or nitriles.
Scientific Research Applications
Anticancer Potential
Research indicates that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. The structural features of (5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one suggest potential interactions with biological targets involved in tumor growth and proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines in vitro. The presence of the nitrophenyl and methoxy substituents may enhance its activity by facilitating interactions with cellular targets or pathways associated with cancer progression .
Antimicrobial Activity
Thiazolidinone compounds are also recognized for their antimicrobial properties. The specific arrangement of functional groups in this compound may contribute to its ability to inhibit bacterial growth. Studies have indicated that similar thiazolidinone derivatives possess broad-spectrum antimicrobial activity, making this compound a candidate for further investigation in infectious disease treatment .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the anticancer activity of thiazolidinone derivatives and highlighted the potential of compounds structurally related to this compound against human tumor cells. The results demonstrated significant growth inhibition rates, suggesting that this compound could be developed as a new anticancer agent .
- Synthesis and Characterization : The synthesis of thiazolidinone derivatives has been documented extensively, showcasing methods that yield high purity and yield. Characterization techniques such as NMR and LC-MS have confirmed the structures of these compounds, including this compound, further validating their potential for biological testing .
Mechanism of Action
The mechanism of action of (5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Nitro-Substituted Analogs
Nitro groups are critical for electronic effects and bioactivity. Notable examples include:
- : (5E)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- : (5E)-3-ethyl-5-{[4-(4-methylpiperazino)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione Shares the ethyl group at position 3 but replaces the target’s methoxy and nitrobenzyloxy with a 3-nitro-4-methylpiperazino group. The 2,4-dione structure (vs. sulfanylidene) may reduce hydrogen-bonding capacity .
Substituents at Position 3
Variations at position 3 influence lipophilicity and steric effects:
Functional Group Variations
Crystallographic Data
- : Reports intramolecular hydrogen bonds (C–H⋯S) stabilizing the thiazolidinone ring in (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. Similar interactions may stabilize the target compound’s conformation .
- : Highlights the use of SHELX software for structural refinement, a tool applicable to the target compound’s crystallographic analysis .
Comparative Data Table
Table 1. Structural and Functional Comparison of Thiazolidinone Derivatives
Biological Activity
The compound (5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. Thiazolidin-4-one derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of the specified compound, focusing on its pharmacological profiles and potential applications based on recent research findings.
Structural Characteristics
The structural features of thiazolidin-4-one derivatives significantly influence their biological activity. The presence of substituents at various positions on the thiazolidine ring can enhance or modify the pharmacological properties of these compounds. In the case of this compound, the ethyl group and methoxy-substituted phenyl moiety are critical for its bioactivity.
Anticancer Activity
Thiazolidin-4-one derivatives have shown promising anticancer activity across various cancer cell lines. Studies indicate that modifications to the thiazolidine structure can lead to enhanced cytotoxic effects. For instance, compounds similar to (5E)-3-ethyl-5-{...} have demonstrated significant antiproliferative effects against glioblastoma cells and other cancer types such as breast and colon cancer .
Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives
Antimicrobial Activity
Thiazolidin-4-one derivatives exhibit broad-spectrum antimicrobial activity. Research has shown that certain derivatives can effectively combat both Gram-positive and Gram-negative bacteria as well as fungal strains like Candida spp. . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Table 2: Antimicrobial Activity of Selected Thiazolidin-4-One Derivatives
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL | |
| Compound B | Escherichia coli | 16 µg/mL | |
| Compound C | Candida albicans | 8 µg/mL |
Anti-inflammatory and Antioxidant Properties
Thiazolidin-4-one derivatives are also noted for their anti-inflammatory and antioxidant activities. These compounds can modulate inflammatory pathways and scavenge free radicals, which may contribute to their therapeutic effects in chronic inflammatory conditions .
Case Studies
Recent studies have highlighted the potential of thiazolidinone derivatives in clinical settings:
- Study on Glioblastoma Treatment : A series of thiazolidinone derivatives were tested against glioblastoma cell lines using MTT assays to assess cell viability. The results indicated that specific modifications led to a significant reduction in cell viability, suggesting a strong potential for these compounds in cancer therapy .
- Antimicrobial Efficacy Evaluation : A comprehensive study evaluated various thiazolidinone derivatives against a panel of microbial strains. The findings revealed that certain modifications resulted in enhanced antimicrobial potency, demonstrating the importance of structural optimization in drug design .
Q & A
Q. How are stability and degradation pathways investigated under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions, followed by HPLC analysis .
- Degradant Identification : Use LC-HRMS/MS to characterize major degradation products (e.g., nitro-group reduction to amine, thioamide oxidation) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months to predict shelf-life under ICH guidelines .
Contradiction Resolution & Best Practices
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and adhere to CLSI guidelines for antimicrobial testing .
- Cell Line Authentication : Verify cell lines via STR profiling to rule out cross-contamination .
- Data Normalization : Express activity as % inhibition relative to positive/negative controls to minimize inter-laboratory variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
